Napelline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

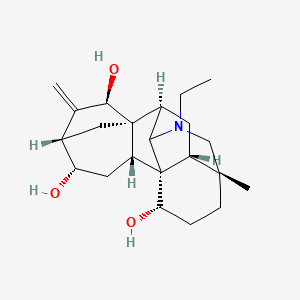

Napelline is a diterpenoid alkaloid isolated from the plant Aconitum kusnezoffii, a widely-cultivated herbaceous perennial known for its toxicity and historical use in traditional medicine . This compound is part of a larger class of natural products known for their complex structures and significant biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of napelline involves several intricate steps. One notable method is the Zhao/Ma synthesis, which begins with the TADDOL-catalyzed addition of methacrolein to a diene, followed by a series of reactions including hydrolysis, nitrile formation, and intramolecular Mannich cyclization . Another approach involves the stereospecific synthesis of a triketolactam intermediate, which is then converted to this compound through a series of rearrangements and reductions .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most production methods are confined to laboratory settings and focus on total synthesis from simpler organic compounds.

Analyse Chemischer Reaktionen

Types of Reactions: Napelline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Zhao/Ma synthesis involves oxidative cyclization and reduction steps .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include methacrolein, TADDOL, and lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperature controls and the use of catalysts to facilitate complex cyclizations and rearrangements .

Major Products: The major products formed from these reactions are intermediates that eventually lead to the formation of this compound. These include diketones, enones, and triketones, which are crucial for the final cyclization steps .

Wissenschaftliche Forschungsanwendungen

Glioblastoma Multiforme

Recent studies have investigated the effects of napelline on glioblastoma multiforme, a highly aggressive brain tumor. One study demonstrated that this compound induced significant cytotoxicity in U-87 MG glioma cells. The findings indicated that treatment with this compound resulted in the up-regulation of 50 genes and down-regulation of 13 genes associated with apoptosis and cell proliferation pathways. Notably, this compound exhibited higher anticancer activity compared to talatisamine, another compound derived from Aconitum .

Leukemia

Another promising application of this compound is its inhibitory effect on leukemia cells. Research focused on 12-epi-napelline revealed that it effectively reduced the viability of K-562 and HL-60 leukemia cells. The mechanism involved cell cycle arrest in the G0/G1 phase and increased apoptosis rates. The study also highlighted changes in protein expression related to apoptosis, such as downregulation of Bcl-2 and upregulation of cleaved caspases .

Case Study 1: Glioblastoma Treatment

In a controlled study involving U-87 MG cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in both early and late apoptotic cells following treatment with this compound, indicating its potential as a chemotherapeutic agent for glioblastoma .

Case Study 2: Leukemia Cell Proliferation

A study utilizing a K-562 tumor model demonstrated that intraperitoneal administration of 12-epi-napelline significantly reduced tumor size over a 14-day period. The treatment led to notable decreases in tumor burden and alterations in protein expression associated with cell survival and apoptosis .

Comparative Data Table

The following table summarizes key findings from studies on this compound's applications:

| Study | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| U-87 MG Glioma Cells | Glioblastoma | Apoptosis induction | Up-regulation of 50 genes; significant cytotoxicity |

| K-562 and HL-60 Leukemia Cells | Leukemia | Cell cycle arrest; apoptosis | Reduced cell viability; tumor size decrease |

Wirkmechanismus

The mechanism of action of napelline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate hemopoietic progenitor cells and increase the feeder capacity of stromal elements in the bone marrow . In cancer research, this compound induces apoptosis by up-regulating and down-regulating specific genes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Napelline is part of a group of diterpenoid alkaloids that include compounds like aconitine, songorine, and talatisamine . Compared to these compounds, this compound exhibits unique biological activities, such as higher anticancer activity compared to talatisamine . Its structural complexity and specific interactions with molecular targets distinguish it from other similar alkaloids.

List of Similar Compounds:- Aconitine

- Songorine

- Talatisamine

- Dehydrothis compound

- 12-epi-Napelline

Biologische Aktivität

Napelline, a diterpenoid alkaloid derived from the plant Aconitum, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and cardiotoxicity. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Composition : this compound is classified as a diterpenoid alkaloid and is one of the significant alkaloids found in Aconitum species. It is structurally related to other alkaloids such as aconitine and mesaconitine, which have been studied for their pharmacological properties .

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against glioblastoma multiforme. A study investigating its effects on U-87 MG glioma cells demonstrated that this compound exhibits significant cytotoxicity and induces apoptosis in cancer cells.

Key Findings

- Gene Expression Modulation : this compound treatment resulted in the up-regulation of 50 genes and down-regulation of 13 genes associated with various cellular processes including apoptosis and oxidative stress response .

- Cell Viability : The MTS assay indicated that higher concentrations (800–1000 μg/mL) of this compound significantly reduced cell viability over 24 and 48 hours. The calculated LC50 (lethal concentration for 50% of cells) for this compound was approximately 757.358 μg/mL .

- Apoptotic Effects : Flow cytometry analysis using Annexin V-FITC revealed that this compound increased both early (from 0.285% to 4.305%) and late apoptotic cells (from 0.2% to 1.02%) compared to control cells .

Table 1: Summary of Anticancer Effects

| Parameter | This compound (μg/mL) | Effect Observed |

|---|---|---|

| Gene Up-regulation | 50 | Modulation of apoptosis-related genes |

| Gene Down-regulation | 13 | Inhibition of survival pathways |

| Cell Viability (24h incubation) | 800-1000 | Significant reduction |

| LC50 | 757.358 | Lethal concentration |

| Early Apoptotic Cells (%) | Control: 0.285 | Increased to 4.305 |

| Late Apoptotic Cells (%) | Control: 0.2 | Increased to 1.02 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Oxidative Stress : this compound treatment did not significantly alter total antioxidant status (TAS) levels but increased total oxidative status (TOS) at higher concentrations, suggesting a potential role in modulating oxidative stress within cancer cells .

- Signaling Pathways : The expression analysis indicated that this compound affects several signaling pathways related to apoptosis, DNA damage repair, and oxidative stress response, highlighting its potential as a chemotherapeutic agent .

Case Studies on Toxicity

Despite its therapeutic potential, this compound is also associated with toxicity, particularly in cases of aconite poisoning. A notable case involved a patient suffering from severe cardiovascular instability due to an intentional overdose of aconite-containing substances, which include this compound .

Clinical Implications

- Cardiotoxicity : The case report highlighted severe bradycardia and hypotension in the patient, necessitating intensive care management and monitoring for cardiac function .

- Management Strategies : Effective management strategies included intubation and administration of medications such as amiodarone and noradrenaline to stabilize cardiovascular function.

Eigenschaften

Molekularformel |

C22H33NO3 |

|---|---|

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

(1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

AZAZKLKDEOMJBJ-BOPAMEKVSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4C[C@@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C |

Kanonische SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

Synonyme |

napelline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.